

# Application Notes and Protocols for EPA Method 536.0 Utilizing Propazine-d14

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For Researchers, Scientists, and Drug Development Professionals

### Introduction to EPA Method 536.0

The United States Environmental Protection Agency (EPA) Method 536.0 is a highly selective and sensitive analytical procedure for the determination of triazine pesticides and their degradation products in drinking water. This method employs a direct aqueous injection liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, eliminating the need for time-consuming solid-phase extraction (SPE) steps.[1][2] The use of stable isotope-labeled internal standards, such as **Propazine-d14**, is crucial for accurate quantification by correcting for matrix effects and variations in instrument response.

This document provides detailed application notes and protocols for the implementation of EPA Method 536.0, with a specific focus on the utilization of **Propazine-d14** as an internal standard.

## **Analyte and Internal Standard Information**

The method is applicable to a range of triazine pesticides and their metabolites. **Propazine-d14** serves as a robust internal standard for the quantification of propazine and other analytes in the method.

## **Table 1: Target Analytes and Internal Standards**



| Analyte/Internal Standard         | Chemical Abstract Services Registry<br>Number (CASRN) |
|-----------------------------------|---|
| Atrazine                          | 1912-24-9   |
| Atrazine-desethyl                 | 6190-65-4   |
| Atrazine-desethyl-desisopropyl    | 3397-62-4   |
| Atrazine-desisopropyl             | 1007-28-9   |
| Cyanazine                         | 21725-46-2  |
| Propazine                         | 139-40-2  |
| Simazine                          | 122-34-9  |
| Propazine-d14 (Internal Standard) | 1219802-87-5  |

# **Experimental Protocols Sample Preparation**

A key advantage of EPA Method 536.0 is its direct injection approach, which simplifies sample preparation.

- Sample Collection: Collect drinking water samples in appropriate containers.
- Preservation: Add ammonium acetate to a final concentration of 20 mM for pH adjustment and dechlorination. To prevent microbial degradation, add sodium omadine at a concentration of 64 mg/L.
- Internal Standard Spiking: Spike all samples, calibration standards, and quality control samples with a solution of Propazine-d14 and other relevant internal standards to achieve a final concentration of 5 ng/mL.

## **Liquid Chromatography (LC) Conditions**

The following LC conditions have been demonstrated to be effective for the separation of the target analytes.



**Table 2: Liquid Chromatography Parameters** 

| Parameter        | Value  |
|------------------|--|
| Column           | Hypersil GOLD™ 100 x 2.1 mm, 3 μm particle size, or equivalent |
| Mobile Phase A   | 5 mM Ammonium Acetate in Water                                 |
| Mobile Phase B   | Methanol   |
| Flow Rate        | 400 μL/min   |
| Injection Volume | 20 μL  |
| Gradient         | Optimized for the separation of all target analytes            |

## Mass Spectrometry (MS/MS) Conditions

The mass spectrometer is operated in the positive electrospray ionization (ESI) mode and multiple reaction monitoring (MRM) for the detection and quantification of the analytes.

**Table 3: Mass Spectrometry MRM Transitions** 

| Analyte                        | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
|--------------------------------|------------------------|----------------------|
| Atrazine-desethyl-desisopropyl | 160.1                  | 104.1                |
| Atrazine-desisopropyl          | 174.1                  | 132.1                |
| Atrazine-desethyl              | 188.1                  | 146.1                |
| Simazine                       | 202.1                  | 132.1                |
| Cyanazine                      | 214.1                  | 172.1                |
| Atrazine                       | 216.1                  | 174.1                |
| Propazine                      | 230.1                  | 188.1                |
| Propazine-d14 (IS)             | 244.1                  | 195.1                |

# **Quality Control (QC)**



Adherence to strict quality control protocols is essential for generating legally defensible data.

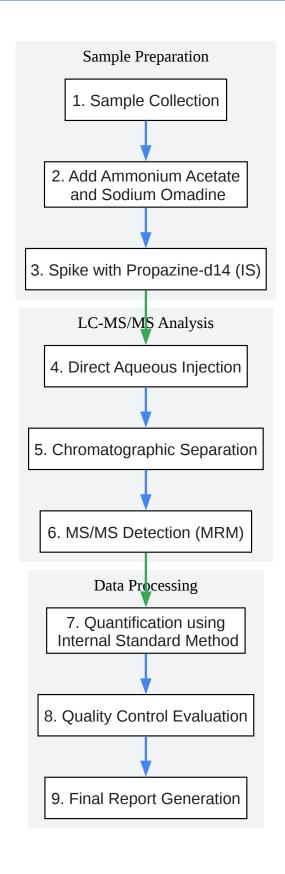
**Table 4: Quality Control Acceptance Criteria** 

| QC Parameter                       | Frequency                            | Acceptance Criteria   |
|------------------------------------|--------------------------------------|---|
| Method Detection Limit (MDL)       | Annually or as needed                | Statistically determined concentration at which an analyte can be detected with 99% confidence. |
| Laboratory Reagent Blank<br>(LRB)  | One per batch of 20 or fewer samples | Analyte concentrations must be below the Minimum Reporting Level (MRL).                         |
| Laboratory Fortified Blank (LFB)   | One per batch                        | Recoveries should be within 70-130% of the true value.  |
| Calibration Curve                  | Daily or as needed                   | Correlation coefficient (r) ≥ 0.995   |
| Continuing Calibration Check (CCC) | After every 10 samples               | Within ±30% of the true value.  |
| Internal Standard Response         | Every injection                      | Area counts must be within 50-<br>150% of the average of the<br>calibration standards.          |

# Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the experimental protocol and the analytical pathway.





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Caption: Experimental workflow for EPA Method 536.0.





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Caption: Analytical pathway in tandem mass spectrometry.

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### References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
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